N'-[N'-[4-(trifluoromethoxy)phenyl]carbamimidoyl]pyrrolidine-1-carboximidamide;hydrochloride
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Overview
Description
N’-[N’-[4-(trifluoromethoxy)phenyl]carbamimidoyl]pyrrolidine-1-carboximidamide;hydrochloride is a chemical compound with the molecular formula C13H16F3N5O It is known for its unique structure, which includes a trifluoromethoxy group attached to a phenyl ring, a carbamimidoyl group, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[N’-[4-(trifluoromethoxy)phenyl]carbamimidoyl]pyrrolidine-1-carboximidamide;hydrochloride typically involves the reaction of 4-(trifluoromethoxy)phenyl isocyanate with pyrrolidine-1-carboximidamide under controlled conditions. The reaction is carried out in an inert atmosphere, often at low temperatures (2-8°C) to ensure the stability of the reactants and products .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, with careful control of temperature, pressure, and reaction time. The compound is typically purified through recrystallization or chromatography to achieve the desired level of purity .
Chemical Reactions Analysis
Types of Reactions
N’-[N’-[4-(trifluoromethoxy)phenyl]carbamimidoyl]pyrrolidine-1-carboximidamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
N’-[N’-[4-(trifluoromethoxy)phenyl]carbamimidoyl]pyrrolidine-1-carboximidamide;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[N’-[4-(trifluoromethoxy)phenyl]carbamimidoyl]pyrrolidine-1-carboximidamide;hydrochloride involves its interaction with specific molecular targets. The trifluoromethoxy group enhances its lipophilicity, allowing it to interact with hydrophobic pockets in enzymes or receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N1-(4-trifluoromethoxy)phenyl-N5-pyrrolidine biguanide acetate: Similar structure with a biguanide group.
4-(trifluoromethoxy)phenylhydrazine hydrochloride: Contains the trifluoromethoxy group but with a different core structure
Uniqueness
N’-[N’-[4-(trifluoromethoxy)phenyl]carbamimidoyl]pyrrolidine-1-carboximidamide;hydrochloride is unique due to its combination of the trifluoromethoxy group and the pyrrolidine ring, which imparts specific chemical and biological properties. Its ability to interact with hydrophobic pockets in molecular targets makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C13H17ClF3N5O |
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Molecular Weight |
351.75 g/mol |
IUPAC Name |
N'-[N'-[4-(trifluoromethoxy)phenyl]carbamimidoyl]pyrrolidine-1-carboximidamide;hydrochloride |
InChI |
InChI=1S/C13H16F3N5O.ClH/c14-13(15,16)22-10-5-3-9(4-6-10)19-11(17)20-12(18)21-7-1-2-8-21;/h3-6H,1-2,7-8H2,(H4,17,18,19,20);1H |
InChI Key |
FSEAYPJRYNBFTN-UHFFFAOYSA-N |
Isomeric SMILES |
C1CCN(C1)/C(=N/C(=NC2=CC=C(C=C2)OC(F)(F)F)N)/N.Cl |
Canonical SMILES |
C1CCN(C1)C(=NC(=NC2=CC=C(C=C2)OC(F)(F)F)N)N.Cl |
Origin of Product |
United States |
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